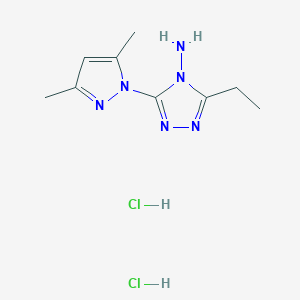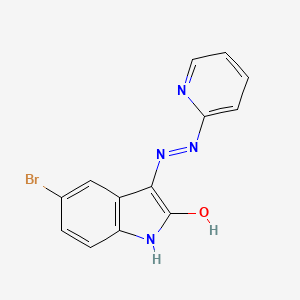![molecular formula C14H13ClN4O3 B5021978 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide and is commonly referred to as CNE.
Wirkmechanismus
The mechanism of action of CNE is not fully understood. However, it has been suggested that CNE exerts its effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. CNE has also been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
CNE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CNE has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, CNE has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNE in lab experiments is its potential to exhibit multiple effects such as anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using CNE is its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of CNE. One of the directions is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study the potential use of CNE in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for CNE could also be an area of future research.
Conclusion:
In conclusion, N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential use in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity at high doses.
Synthesemethoden
The synthesis of CNE involves the reaction of 4-chloro-2-nitroaniline with nicotinoyl chloride in the presence of a base. The resulting compound is then reduced with sodium borohydride to obtain N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide.
Wissenschaftliche Forschungsanwendungen
CNE has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. CNE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-11-3-4-12(13(8-11)19(21)22)17-6-7-18-14(20)10-2-1-5-16-9-10/h1-5,8-9,17H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFYRIBOQBQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)

![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![5-(4-biphenylyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021938.png)
![N-(4-bromophenyl)-N'-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5021941.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)
![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)
![N-4-pyridinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5021984.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)